1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyrrolo[1,2-a]pyrazine core
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,3-dimethoxyaniline to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the dihydropyrrolo[1,2-a]pyrazine core.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide include other dihydropyrrolo[1,2-a]pyrazine derivatives and triazoloquinoxaline derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDDCZGVQCNZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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